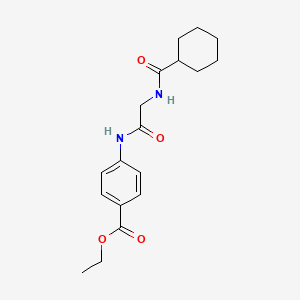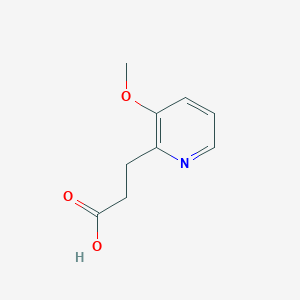![molecular formula C20H19ClN2O3S B2544913 3-(5-Chloro-2-methoxyphenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea CAS No. 2380191-31-9](/img/structure/B2544913.png)
3-(5-Chloro-2-methoxyphenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chloro-2-methoxyphenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea is a complex organic compound featuring a urea functional group This compound is notable for its unique structure, which includes a chloro-substituted methoxyphenyl ring, a hydroxy-substituted phenylethyl group, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea typically involves multiple steps:
Formation of the Urea Core: The initial step often involves the reaction of an isocyanate with an amine to form the urea core. For instance, 5-chloro-2-methoxyphenyl isocyanate can react with 2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethylamine under controlled conditions to form the desired urea compound.
Substitution Reactions: The chloro and methoxy groups on the phenyl ring can be introduced through electrophilic aromatic substitution reactions, using appropriate chlorinating and methoxylating agents.
Thiophene Ring Introduction: The thiophene ring can be incorporated through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ can be used.
Reduction: Catalytic hydrogenation or reagents like LiAlH₄.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the chloro and methoxy groups, which are known to enhance biological activity.
Medicine
Potential medicinal applications could include the development of new pharmaceuticals targeting specific enzymes or receptors, leveraging the compound’s ability to interact with biological molecules.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, altering their activity. The presence of the urea group suggests potential interactions with hydrogen-bonding sites in proteins, while the aromatic rings could engage in π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Chloro-2-methoxyphenyl)-1-phenylurea: Lacks the hydroxy and thiophene groups, potentially reducing its reactivity and biological activity.
3-(5-Chloro-2-methoxyphenyl)-1-{2-hydroxy-2-phenylethyl}urea: Similar but lacks the thiophene ring, which might affect its chemical properties and applications.
Uniqueness
The presence of both the hydroxy and thiophene groups in 3-(5-Chloro-2-methoxyphenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea makes it unique, potentially offering a broader range of chemical reactivity and biological activity compared to its simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-26-18-9-8-15(21)11-16(18)23-20(25)22-12-17(24)13-4-6-14(7-5-13)19-3-2-10-27-19/h2-11,17,24H,12H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOAKWTUCZKJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenoxy)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B2544834.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2544837.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pent-4-enamide](/img/structure/B2544838.png)
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2544839.png)
![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]quinoxaline-2-carboxamide](/img/structure/B2544840.png)


![[4-(2-Methylpropyl)oxan-4-yl]methanaminehydrochloride](/img/structure/B2544847.png)
![ethyl 7-butyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2544848.png)
![4-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2544849.png)
![8-(5-bromofuran-2-carbonyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2544850.png)

